molecular formula C6H10O3 B13895554 Methyl 4-hydroxy-2-methylenebutanoate CAS No. 61541-20-6

Methyl 4-hydroxy-2-methylenebutanoate

Cat. No.: B13895554
CAS No.: 61541-20-6
M. Wt: 130.14 g/mol
InChI Key: NHRMHEKXRUSPAE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylenebutanoate is an organic compound with the molecular formula C6H10O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxyl group and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-methylenebutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a suitable reagent to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .

Scientific Research Applications

Methyl 4-hydroxy-2-methylenebutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methylenebutanoate is unique due to the presence of both a hydroxyl and a methylene group, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .

Biological Activity

Methyl 4-hydroxy-2-methylenebutanoate (FMHM) has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound’s biological activity, supported by case studies, data tables, and detailed research findings.

Chemical Structure and Properties

FMHM is a derivative of 4-hydroxy-2-methylenebutanoic acid, characterized by the presence of a methylene group that enhances its reactivity and biological properties. The molecular formula is C6H10O3C_6H_{10}O_3, and its structure can be represented as follows:

Structure C6H10O3\text{Structure }\text{C}_6\text{H}_{10}\text{O}_3

Anti-inflammatory Activity

Recent studies have highlighted FMHM's potential as an anti-inflammatory agent. One study demonstrated that FMHM significantly inhibited lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. The compound reduced the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in a concentration-dependent manner, suggesting its efficacy in modulating inflammatory responses .

Table 1: Inhibitory Effects of FMHM on Inflammatory Mediators

Concentration (μM)NO Production (%)TNF-α Release (%)IL-6 Release (%)PGE2 Release (%)
0100100100100
580757065
1060504540
2040252015

The mechanism of action involves the inhibition of the TLR4/MyD88-dependent NF-κB signaling pathway, which is crucial for the transcriptional activation of inflammatory genes .

Anticancer Activity

FMHM has also been studied for its anticancer properties, particularly in hepatocellular carcinoma (HCC). Research indicates that FMHM inhibits HCC progression by repressing the RPS3/SIRT1 pathway, which plays a significant role in tumor growth and survival .

Case Study: Inhibition of HCC Progression

In a controlled study involving HCC cell lines, treatment with FMHM resulted in:

  • Decreased cell viability : A dose-dependent reduction in cell proliferation was observed.
  • Induction of apoptosis : Increased apoptotic markers were detected following FMHM treatment.

This suggests that FMHM may serve as a promising therapeutic agent for HCC management.

Mechanistic Insights

The biological activity of FMHM can be attributed to its ability to interact with various cellular pathways:

  • NF-κB Pathway Inhibition : By blocking the phosphorylation of IκB and NF-κB, FMHM prevents the transcriptional activation of pro-inflammatory genes.
  • Ubiquitination Modulation : FMHM enhances Lys48-linked polyubiquitin chain formation on TRAF6, leading to increased degradation of TRAF6 and subsequent downregulation of inflammatory responses .
  • Cell Cycle Regulation : In cancer cells, FMHM alters the expression levels of cyclins and cyclin-dependent kinases, promoting cell cycle arrest.

Properties

CAS No.

61541-20-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h7H,1,3-4H2,2H3

InChI Key

NHRMHEKXRUSPAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCO

Origin of Product

United States

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